Researchers synthesizing PKC inhibitors or bis-indole maleimides often encounter unwanted N-H reactivity when using indole-3-propionic acid. 3-(1-Methyl-1H-indol-3-yl)propanoic acid (CAS 7479-20-1) permanently blocks the indole nitrogen, eliminating side reactions and enabling direct amide coupling at the free carboxylic acid. - Avoids post-methylation ester hydrolysis, increasing yield. - ~9°C lower melting point vs. IPA facilitates low-temperature processing. - Suitable as analytical standard for N-H vs. N-Me binding comparisons. Supplied with full QC documentation.
3-(1-methyl-1H-indol-3-yl)propanoic acid (CAS 7479-20-1) is a specialized N-methylated indole derivative characterized by a propanoic acid chain at the C3 position and a methyl group at the N1 position. As a high-purity synthetic building block, it is primarily procured for workflows where the hydrogen-bond donating capacity of the indole nitrogen must be permanently blocked. This structural modification alters the compound's lipophilicity, thermal properties, and reactivity compared to its unmethylated parent compound, indole-3-propionic acid (IPA). In industrial and advanced laboratory settings, it serves as a critical precursor for bis-indole maleimides, protein kinase C (PKC) inhibitors, and as a highly specific analytical standard in metabolomic profiling[1].
Substituting 3-(1-methyl-1H-indol-3-yl)propanoic acid with closely related analogs introduces severe process and performance liabilities. Using the unmethylated parent, indole-3-propionic acid (IPA), fails in applications requiring a blocked N1 position, as the active N-H bond will participate in unwanted hydrogen bonding or side reactions during complex syntheses. Attempting to substitute with 1-methylindole-3-propionic acid methyl ester requires an additional, often harsh, hydrolysis step to liberate the free carboxylic acid, reducing overall yield and increasing process time [1]. Furthermore, chain-length variants like 1-methylindole-3-acetic acid cannot be substituted, as the missing methylene group drastically alters the spatial geometry required for precise receptor binding or subsequent macrocyclic ring-closure reactions.
Direct N-methylation of the unmethylated parent compound (indole-3-propionic acid) using standard green reagents like dimethyl carbonate (DMC) fails to produce the free N-methylated acid directly. Instead, esterification of the carboxyl group outpaces N-methylation, resulting in a 65% yield of the O,N-dimethylated methyl ester and 30% of the O-methylated ester after 5 hours at 130 °C. Extended reaction times push the O,N-dimethylated yield to 93%, but still yield 0% of the free acid [1].
| Evidence Dimension | Direct Yield of N-Methylated Free Acid |
| Target Compound Data | 100% availability (when procured directly) |
| Comparator Or Baseline | Indole-3-propionic acid (IPA) + DMC methylation: 0% free acid (yields 65-93% methyl ester instead) |
| Quantified Difference | Avoids 100% of the mandatory esterification/hydrolysis sequence |
| Conditions | DMC, K2CO3, DMF, 130 °C, 4-5 hours |
Purchasing the pre-synthesized free acid eliminates the need for a multi-step protection/deprotection sequence, preventing significant yield losses and saving process time.
The N-methylation of the indole core fundamentally alters the solid-state properties of the compound by eliminating intermolecular N-H hydrogen bonding. This is quantitatively reflected in its thermal behavior: 3-(1-methyl-1H-indol-3-yl)propanoic acid exhibits a melting point of 125–126 °C , whereas the unmethylated baseline, indole-3-propionic acid (IPA), melts at a significantly higher 134–135 °C [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 125–126 °C |
| Comparator Or Baseline | Indole-3-propionic acid (IPA): 134–135 °C |
| Quantified Difference | ~9 °C depression in melting point |
| Conditions | Standard atmospheric pressure, solid-state thermal analysis |
The lower melting point and altered crystal lattice energy directly impact solubility kinetics and thermal processability during formulation or melt-casting operations.
In biological and metabolomic assays, the presence of a hydrogen bond donor at the indole nitrogen is often critical for receptor affinity (e.g., AhR or PXR activation). 3-(1-methyl-1H-indol-3-yl)propanoic acid has a hydrogen bond donor count of exactly 1 (from the carboxylic acid), compared to a count of 2 for unmethylated indole-3-propionic acid [1]. This absolute elimination of the N1 hydrogen bond donor capacity makes it an indispensable structural analog.
| Evidence Dimension | Hydrogen Bond Donor Count |
| Target Compound Data | 1 (Carboxylic acid only) |
| Comparator Or Baseline | Indole-3-propionic acid (IPA): 2 (Carboxylic acid + Indole N-H) |
| Quantified Difference | 100% elimination of N1 hydrogen bonding capacity |
| Conditions | In silico / physicochemical descriptor analysis |
This precise structural modification allows researchers to definitively map the necessity of N-H interactions in structure-activity relationship (SAR) studies.
Because direct N-methylation of indole-3-propionic acid inevitably leads to esterification [1], procuring 3-(1-methyl-1H-indol-3-yl)propanoic acid directly is the optimal route for synthesizing antimitotic agents and protein kinase C (PKC) inhibitors. It provides the necessary N-methylated core while leaving the free carboxylic acid immediately available for subsequent amide coupling or cyclization steps.
Indole-3-propionic acid is a potent, microbiota-derived antioxidant and receptor ligand. 3-(1-methyl-1H-indol-3-yl)propanoic acid serves as a critical negative control or comparator in these assays. By eliminating the N1 hydrogen bond [2], researchers can isolate the exact contribution of the indole N-H group to receptor binding (e.g., PXR/AhR) and radical scavenging activity.
The ~9 °C depression in melting point compared to its unmethylated counterpart [2] makes this compound highly suitable for workflows requiring lower-temperature melt processing or altered solubility profiles. The lack of intermolecular N-H hydrogen bonding changes its dissolution kinetics, making it a preferred building block in highly lipophilic formulations.